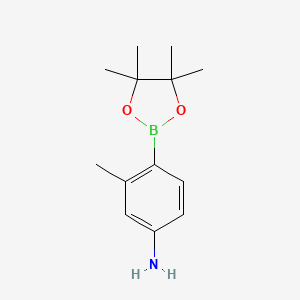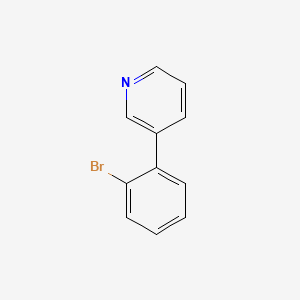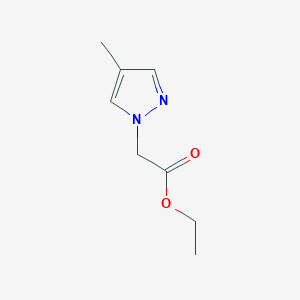
2-(Bromomethyl)-2,3-dihydro-1H-indene
Vue d'ensemble
Description
The compound "2-(Bromomethyl)-2,3-dihydro-1H-indene" is a brominated derivative of the indene molecule, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The presence of the bromomethyl group at the 2-position indicates potential reactivity for further chemical transformations, making it an interesting target for synthetic applications.
Synthesis Analysis
The synthesis of brominated indene derivatives can be achieved through various methods. For instance, 2-bromo-1-aryl-1H-indenes can be synthesized from gem-dibromocyclopropanes via a domino reaction sequence involving silver(I) promoted ionization and electrocyclic ring-opening, followed by a ring-closing reaction . Similarly, 2,3-dibromo-1H-indene derivatives can be prepared through the acid-induced intramolecular cyclization of dibromoallylalcohols . These methods demonstrate the versatility of brominated indenes as synthetic building blocks for a range of chemical compounds.
Molecular Structure Analysis
The molecular structure of brominated indene derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 6,6'-bis(dibromomethyl)-[2,2'-bi-1H-indene]-3,3'-diethyl-3,3'-dihydroxy-1,1'-dione, was analyzed and found to have a molecular arrangement with defective tightness compared to its precursor . Such structural analyses are crucial for understanding the properties and reactivity of these molecules.
Chemical Reactions Analysis
Brominated indenes are versatile intermediates that can undergo various chemical reactions. They can be used in cross-coupling reactions, such as the Suzuki–Miyaura protocol, to further functionalize the molecule . The bromomethyl group in particular is a reactive site that can participate in nucleophilic substitution reactions, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indenes can be significantly affected by the substitution pattern on the indene core. For instance, the introduction of bromine atoms can influence the photochromic and photomagnetic properties of the compounds . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) can also be altered by bromination, as these changes can affect the electron distribution within the molecule .
Applications De Recherche Scientifique
Molecular Structure and Vibrational Study
2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound with various derivatives, including 1H-indene-1,3(2H)-dione, which is an anticoagulant. Research has focused on determining and analyzing the equilibrium geometries and harmonic frequencies of these molecules using density functional theory (DFT) calculations. These studies provide insights into the reactivity and polarity of these compounds (Prasad et al., 2010).
Synthesis and Properties of Brominated Compounds
Research has been conducted on synthesizing and studying the properties of various brominated compounds derived from 2,3-dihydro-1H-indene. This includes the study of photochromic and photomagnetic properties in the solid state of these derivatives, which can significantly change when bromine substitutes hydrogen atoms in the methyl group on the benzene rings (Chen et al., 2010).
Palladium-Catalyzed Reactions
Efficient annulation of vic-diborylalkenes and -arenes with vic-bromo(bromomethyl)arenes has been achieved using Pd(PPh3)4 as a catalyst. This process yields corresponding indene and fluorene derivatives, highlighting the potential for synthesizing complex organic structures (Shimizu et al., 2009).
Efficient Synthesis Protocols
Protocols for efficient synthesis of various derivatives of 2,3-dihydro-1H-indene, like gem-difluorinated compounds, have been reported. Key steps involve treatment with bromine fluoride (BrF), demonstrating the versatility of these compounds in synthetic chemistry (Zhang et al., 2014).
Anti-Tumor and Anti-Inflammatory Properties
Compounds derived from 2,3-dihydro-1H-indene have been studied for their potential anti-tumor and anti-inflammatory properties. Some synthesized compounds showed promising activity against certain human tumor cell lines and considerable anti-inflammatory properties in vivo (Girgis, 2009).
Regioselective Synthesis and Applications
The regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones has been explored for potential anti-tumor properties. These syntheses showcase the chemical versatility and potential pharmacological applications of derivatives of 2,3-dihydro-1H-indene (Amosova et al., 2018).
Preparation as Synthetic Building Blocks
Multi-brominated compounds like 2,3-dibromo-1H-indene derivatives serve as versatile synthetic building blocks for a variety of indene and indacene derivatives, indicating their importance in the synthesis of complex organic molecules (Iwata et al., 2022).
Decarbonylative Cycloaddition
Studies on decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalysis demonstrate the potential for creating complex molecular structures, further illustrating the versatility of 2,3-dihydro-1H-indene derivatives in synthetic chemistry (Hu et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXTMDDYSZTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591630 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2,3-dihydro-1H-indene | |
CAS RN |
348080-87-5 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)







![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)
